![molecular formula C18H20N4OS B2937956 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097923-90-3](/img/structure/B2937956.png)
2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
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Overview
Description
The compound contains a benzodiazole ring, a thiophene ring, and a pyrrolidine ring. Benzodiazole is a heterocyclic aromatic organic compound and is a colorless solid. Thiophene is a heterocyclic compound with the formula C4H4S, and pyrrolidine is an organic compound with the formula (CH2)4NH .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the benzodiazole and thiophene rings. The pyrrolidine ring could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the amide functional group. It could potentially undergo electrophilic aromatic substitution or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the benzodiazole and thiophene rings could increase its stability and make it more hydrophobic .Scientific Research Applications
Antitumor Activities
- Synthetic Pathways for Novel Compounds : Research on similar compounds has focused on synthesizing novel derivatives with potential antitumor activities. For instance, studies have investigated the synthesis of various heterocycles, such as pyrroles, pyridines, and thiophenes, incorporating thiadiazole moieties, demonstrating the compounds' insecticidal and antimicrobial potential against specific targets like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Furthermore, derivatives of benzothiazole, a structural analog, have been synthesized for antitumor evaluation, highlighting the compound's importance in cancer research (Albratty et al., 2017).
Receptor Interactions
- Peripheral Benzodiazepine Receptors (PBR) : Some derivatives have been identified as high-affinity and selective ligands for PBR, crucial for imaging and diagnostic purposes in neurology and oncology. Such research underscores the potential of these compounds in developing diagnostic tools or therapeutic agents targeting specific receptors (Katsifis et al., 2000).
Synthetic Methodologies
- Development of Novel Synthetic Routes : The exploration into the synthesis of heterocyclic compounds continues to be a significant area of research, providing novel methodologies for creating compounds with potential biological activities. For instance, studies on the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides showcase innovative approaches to crafting new molecular structures with potential pharmacological applications (Obydennov et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-18(11-22-13-19-16-3-1-2-4-17(16)22)20-15-5-7-21(10-15)9-14-6-8-24-12-14/h1-4,6,8,12-13,15H,5,7,9-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJROGQGYMGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide |
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